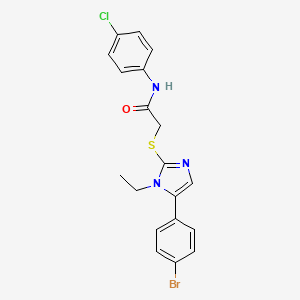

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrClN3OS/c1-2-24-17(13-3-5-14(20)6-4-13)11-22-19(24)26-12-18(25)23-16-9-7-15(21)8-10-16/h3-11H,2,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWBNUEASELDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide , also known by its CAS number 1207023-66-2, is a thioacetamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H14BrN3OS |

| Molecular Weight | 340.24 g/mol |

| CAS Number | 1207023-66-2 |

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains by interfering with essential biochemical pathways, such as lipid biosynthesis in bacteria .

Antiproliferative Effects

Several studies have demonstrated the antiproliferative effects of imidazole derivatives on cancer cell lines. The presence of the imidazole ring in the structure is crucial for its cytotoxic activity. For example, similar compounds have reported IC50 values indicating effective inhibition of cell proliferation in cancer models .

The proposed mechanism of action for this compound involves interaction with specific cellular targets that lead to the disruption of critical cellular processes. This includes:

- Inhibition of Heme Oxygenase-1 (HO-1) : Some studies suggest that compounds with similar structures may inhibit HO-1, which plays a role in oxidative stress responses in cancer cells .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various thiazole and imidazole derivatives. The results indicated that compounds with structural similarities to This compound exhibited potent cytotoxicity against human glioblastoma and melanoma cell lines. The IC50 values ranged from 10 to 30 µM, showcasing their potential as therapeutic agents against aggressive cancers .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial effects of thiazole derivatives, revealing that certain compounds demonstrated comparable efficacy to standard antibiotics like norfloxacin. The study highlighted the importance of electron-donating groups in enhancing antimicrobial activity, suggesting that modifications to the phenyl rings could improve efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Variations

- Thiadiazole vs. Imidazole Derivatives :

- Compounds in (e.g., 5e , 5j ) replace the imidazole core with 1,3,4-thiadiazole, retaining the thioacetamide linker and halogenated aryl groups. These thiadiazole derivatives exhibit lower melting points (132–170°C) compared to imidazole-based analogs, suggesting reduced thermal stability due to weaker intermolecular interactions .

- Compound 4d (): A benzimidazole-thiadiazole hybrid with a chlorophenyl group shows a melting point of 190–194°C, indicating that fused heterocycles enhance thermal resilience .

Halogen and Substituent Modifications

- Bromophenyl vs. Fluorophenyl Groups: Compound 9 () substitutes the bromophenyl group with a 4-fluorophenyl moiety and replaces the ethyl group with a 4-methoxyphenyl. Fluorine’s electronegativity may enhance solubility but reduce lipophilicity compared to bromine . Compound 21 (): Features a 4-bromophenyl-imidazole core but includes a benzofuran-5-yl acetamide terminus. The bromine atom likely contributes to increased molecular weight (519.9 g/mol vs.

Thioacetamide Linker Modifications

- Thioether vs. Sulfonyl/Sulfonamide Groups :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.